Cas no 1869482-59-6 (2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid)

2-(Ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid is a structurally unique compound featuring a 1,2,4-triazole moiety linked to a propanoic acid backbone via an ethylamino substituent. This configuration imparts potential versatility in chemical reactivity and biological interactions, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of the isopropyl group on the triazole ring enhances steric and electronic properties, which may influence binding affinity or stability. Its bifunctional nature—combining both amino and carboxylic acid groups—allows for further derivatization, enabling tailored modifications for specific synthetic or pharmacological purposes. The compound's distinct structure suggests utility as an intermediate in the development of novel bioactive molecules.
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid structure
1869482-59-6 structure
Product Name:2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
CAS No:1869482-59-6
MF:C10H18N4O2
MW:226.275521755219
CID:5869814
PubChem ID:165490052
Update Time:2025-10-29

2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1140213
    • 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
    • 1869482-59-6
    • Inchi: 1S/C10H18N4O2/c1-4-11-8(10(15)16)5-14-6-12-9(13-14)7(2)3/h6-8,11H,4-5H2,1-3H3,(H,15,16)
    • InChI Key: AEJKUYKTNAMYAY-UHFFFAOYSA-N
    • SMILES: OC(C(CN1C=NC(C(C)C)=N1)NCC)=O

Computed Properties

  • Exact Mass: 226.14297583g/mol
  • Monoisotopic Mass: 226.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 80Ų

2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140213-0.05g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6 95%
0.05g
$1068.0 2023-10-26
Enamine
EN300-1140213-0.1g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6 95%
0.1g
$1119.0 2023-10-26
Enamine
EN300-1140213-0.25g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6 95%
0.25g
$1170.0 2023-10-26
Enamine
EN300-1140213-0.5g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6 95%
0.5g
$1221.0 2023-10-26
Enamine
EN300-1140213-1.0g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6
1g
$1543.0 2023-06-09
Enamine
EN300-1140213-2.5g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6 95%
2.5g
$2492.0 2023-10-26
Enamine
EN300-1140213-5.0g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6
5g
$4475.0 2023-06-09
Enamine
EN300-1140213-10.0g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6
10g
$6635.0 2023-06-09
Enamine
EN300-1140213-1g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6 95%
1g
$1272.0 2023-10-26
Enamine
EN300-1140213-5g
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
1869482-59-6 95%
5g
$3687.0 2023-10-26

Additional information on 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid

Introduction to 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid (CAS No. 1869482-59-6)

2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid (CAS No. 1869482-59-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an ethylamino group and a propan-2-yl substituted 1H-1,2,4-triazol-1-yl moiety, makes it a promising candidate for various pharmacological studies.

The chemical structure of 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid is characterized by its ethylamino functional group attached to the α-carbon of the propanoic acid backbone. The presence of the propan-2-yl substituent on the 1H-1,2,4-triazol-1-yl ring adds complexity and potential for specific interactions with biological targets. This combination of functional groups suggests that the compound may exhibit unique pharmacological properties, such as enhanced solubility, stability, and bioavailability.

Recent studies have explored the potential therapeutic applications of 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid in various disease models. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid may have a role in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an antifungal agent. The 1H-1,2,4-triazol moiety is a well-known structural feature in many antifungal drugs, such as fluconazole and itraconazole. Preliminary studies have demonstrated that 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid exhibits potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. This activity is attributed to its ability to disrupt fungal cell wall synthesis and membrane integrity.

In addition to its anti-inflammatory and antifungal properties, 2-(ethylamino)-3-[3-(propan-2-y l)-1H - 1 , 2 , 4 - triazol - 1 - yl ] propanoic acid has also been investigated for its potential neuroprotective effects. In vitro studies using neuronal cell lines have shown that this compound can protect against oxidative stress-induced cell death by scavenging reactive oxygen species (ROS) and modulating intracellular signaling pathways. These findings suggest that 2-(ethylamino)-3-[3-(propan - 2 - yl ) - 1 H - 1 , 2 , 4 - triazol - 1 - yl ] propanoic acid may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 2-(ethylamino)-3-[3-(propan - 2 - yl ) - 1 H - 1 , 2 , 4 - triazol - 1 - yl ] propanoic acid have also been studied to evaluate its suitability for clinical development. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life in vivo, which are desirable characteristics for a drug candidate. Additionally, the compound has shown low toxicity in animal models, further supporting its safety profile.

To further validate the therapeutic potential of 2-(ethylamino)-3-[3-(propan - yl ) - H - , , - triazol - yl ] propanoic acid, several clinical trials are currently underway. These trials aim to assess the safety and efficacy of the compound in treating various conditions such as inflammatory diseases and fungal infections. Early results from these trials are promising and suggest that this compound may offer significant benefits over existing treatments.

In conclusion, 2-(ethylamino)-3-[3-(propan - yl ) - H -, , triazol yl ] propanoic acid (CAS No. 869488596) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd